2-(2'-Diethylaminoethylthio)benzimidazoline bromide hydrobromide
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Overview
Description
2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide is a compound belonging to the benzimidazole class of heterocyclic aromatic compounds. Benzimidazoles are known for their wide range of pharmacological applications, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesic, antiviral, and antihistamine properties
Preparation Methods
The synthesis of 2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide typically involves the reaction of 2-mercaptobenzimidazole with diethylaminoethyl chloride in the presence of a base, followed by bromination to obtain the hydrobromide salt . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide has several scientific research applications:
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
2-(2’-Diethylaminoethylthio)benzimidazoline bromide hydrobromide can be compared with other benzimidazole derivatives, such as:
2-Mercaptobenzimidazole: A precursor in the synthesis of the compound, known for its antioxidant and anticorrosive properties.
2-Phenylbenzimidazole: Exhibits significant anticancer activity and is used in the development of new anticancer agents.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12, with applications in vitamin B12 synthesis and related biological studies.
Properties
CAS No. |
18144-28-0 |
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Molecular Formula |
C13H21Br2N3S |
Molecular Weight |
411.20 g/mol |
IUPAC Name |
2-(1H-benzimidazol-3-ium-2-ylsulfanyl)ethyl-diethylazanium;dibromide |
InChI |
InChI=1S/C13H19N3S.2BrH/c1-3-16(4-2)9-10-17-13-14-11-7-5-6-8-12(11)15-13;;/h5-8H,3-4,9-10H2,1-2H3,(H,14,15);2*1H |
InChI Key |
SBCKVODJCMQYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCSC1=[NH+]C2=CC=CC=C2N1.[Br-].[Br-] |
Origin of Product |
United States |
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